In-Depth Technical Guide to Dimethyl 4-aminophthalate (CAS: 51832-31-6)
In-Depth Technical Guide to Dimethyl 4-aminophthalate (CAS: 51832-31-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety, and applications of Dimethyl 4-aminophthalate, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Properties
Dimethyl 4-aminophthalate is a substituted aromatic dicarboxylic acid ester. Its core structure consists of a benzene ring substituted with two methoxycarbonyl groups and an amino group.
Physicochemical Properties
The fundamental physicochemical properties of Dimethyl 4-aminophthalate are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 51832-31-6 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO₄ | [2] |
| Molecular Weight | 209.20 g/mol | [2] |
| Appearance | Solid | [3] |
| Boiling Point | 347.8 °C (Predicted) | [4] |
| Density | 1.248 g/cm³ (Predicted) | [4] |
| LogP | 1.17 | [1] |
| Storage Temperature | 2-8°C | [3] |
Spectroscopic Data
Mass Spectrometry (Predicted): The predicted mass-to-charge ratios (m/z) for various adducts of Dimethyl 4-aminophthalate are useful for its identification in mass spectrometry analysis.
| Adduct | Predicted m/z |
| [M+H]⁺ | 210.07608 |
| [M+Na]⁺ | 232.05802 |
| [M-H]⁻ | 208.06152 |
| [M]⁺ | 209.06825 |
(Data sourced from PubChemLite)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the two distinct methoxy groups, and the amino group protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of their positions on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the ester groups, the aromatic carbons (both substituted and unsubstituted), and the methyl carbons of the ester groups.
Infrared (IR) Spectroscopy: The IR spectrum of Dimethyl 4-aminophthalate would be characterized by absorption bands corresponding to:
-
N-H stretching vibrations of the primary amine.
-
C=O stretching vibrations of the ester groups.
-
C-O stretching vibrations of the ester groups.
-
Aromatic C-H and C=C stretching vibrations.
Synthesis
A detailed, experimentally verified synthesis protocol for Dimethyl 4-aminophthalate is not widely published. However, a plausible synthetic route can be inferred from standard organic chemistry transformations. A common approach would involve the esterification of 4-aminophthalic acid with methanol in the presence of an acid catalyst.
Hypothetical Synthesis Workflow
The synthesis of Dimethyl 4-aminophthalate can be envisioned as a two-step process starting from 4-nitrophthalic acid.
Caption: Hypothetical synthesis of Dimethyl 4-aminophthalate.
Experimental Protocol: Synthesis of 4-Aminophthalic Acid
A general procedure for the synthesis of the precursor, 4-aminophthalic acid, involves the reduction of 4-nitrophthalic acid.[5]
Materials:
-
4-Nitrophthalic acid
-
Anhydrous ethanol
-
5% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Diatomaceous earth
Procedure:
-
Dissolve 1 g (4.73 mmol) of 4-nitrophthalic acid in 10 ml of anhydrous ethanol in a suitable reaction vessel.[5]
-
Stir the solution and degas it under an argon atmosphere.[5]
-
Add 50 mg of 5% Pd/C catalyst to the solution.[5]
-
Introduce hydrogen gas into the reaction mixture to initiate the hydrogenation reaction.[5]
-
After 3 hours, filter the reaction mixture through diatomaceous earth to remove the catalyst.[5]
-
Concentrate the filtrate by evaporation to obtain the product.[5]
Safety and Handling
Dimethyl 4-aminophthalate is harmful if swallowed.[5] Standard laboratory safety precautions should be followed when handling this compound.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| P270: Do not eat, drink or smoke when using this product. | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P330: Rinse mouth. | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
Handle in a well-ventilated area and avoid the formation of dust and aerosols.[6]
Applications in Drug Development
Dimethyl 4-aminophthalate is a valuable building block in the synthesis of more complex molecules, particularly in the field of targeted protein degradation.
Role in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[7][8][9][10] A PROTAC typically consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
Phthalimide-based molecules are commonly used as ligands for the Cereblon (CRBN) E3 ligase.[11][12] Dimethyl 4-aminophthalate can serve as a precursor or a component in the synthesis of these CRBN-recruiting ligands.
Targeted Protein Degradation Pathway
The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
Dimethyl 4-aminophthalate's utility lies in its ability to be incorporated into the linker or the E3 ligase ligand of a PROTAC, facilitating the assembly of these powerful therapeutic agents. Its chemical functionality allows for versatile modifications to optimize the properties of the resulting PROTAC, such as its binding affinity, cell permeability, and degradation efficacy. The development of PROTACs targeting proteins implicated in diseases like cancer, such as the Androgen Receptor and BRD4, highlights the importance of building blocks like Dimethyl 4-aminophthalate in advancing modern medicine.[11][12]
References
- 1. Dimethyl 4-aminophthalate | SIELC Technologies [sielc.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. dimethyl 4-aminophthalate | 51832-31-6 [chemicalbook.com]
- 4. US3979416A - Preparation of aminophthalic anhydrides - Google Patents [patents.google.com]
- 5. 4-Aminophthalic acid CAS#: 5434-21-9 [m.chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 11. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]
- 12. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
